molecular formula C13H25NO B13953660 (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol

(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol

Cat. No.: B13953660
M. Wt: 211.34 g/mol
InChI Key: DHYYCLJKUWZDIX-UHFFFAOYSA-N
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Description

(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol is a spiro compound characterized by its unique bicyclic structure. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various fields, including drug discovery and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general approach involves the use of commercially available reagents and standard organic synthesis techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol has several scientific research applications:

    Chemistry: It serves as a scaffold for the synthesis of biologically active compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of materials with specific structural properties.

Mechanism of Action

The mechanism of action of (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-oxa-2-azaspiro[4.5]decane
  • 2,8-diazaspiro[4.5]decane
  • 2,7-diazaspiro[4.5]decane
  • 2,7-diazaspiro[4.4]nonane
  • 2-oxa-7-azaspiro[4.4]nonane

Uniqueness

(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol stands out due to its specific structural features and the presence of the isopropyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and material science.

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

(2-propan-2-yl-2-azaspiro[4.5]decan-8-yl)methanol

InChI

InChI=1S/C13H25NO/c1-11(2)14-8-7-13(10-14)5-3-12(9-15)4-6-13/h11-12,15H,3-10H2,1-2H3

InChI Key

DHYYCLJKUWZDIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CCC(CC2)CO

Origin of Product

United States

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